molecular formula C8H9NO5S B163017 p-nitrobenzyl mesylate

p-nitrobenzyl mesylate

Cat. No.: B163017
M. Wt: 231.23 g/mol
InChI Key: QZIYKAFPHRTIAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An alkylation reagent to be used with rabbit monoclonal anti-thiophosphate ester antibody and ATP-gamma-S for the identification of direct kinase substrates. Prepare a 50 mM PNBM (12 mg/ml) stock by dissolving PNBM in DMSO and vortexing. One time use DMSO aliquots may be stored at -20°C.
p-Nitrobenzyl mesylate (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5'-(γ-thio)-triphosphate (ATPγS; ) or N6-benzyl-ATPγS can be alkylated by PNBM. The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.
This compound (PNBM) is a reagent that is used to alkylate thiophosphates, forming thiophosphate ester epitopes that can be recognized by specific antibodies. Substrates phosphorylated with adenosine 5/'-(γ-thio)-triphosphate (ATPγS; ) or N The tagged substrates can be isolated by immunoprecipitation or immunoaffinity purification, or they can be detected by immunoblotting.

Mechanism of Action

Target of Action

4-Nitrobenzyl methanesulfonate (PNBM) is a thiol-specific alkylating reagent . It primarily targets thiophosphorylated proteins within cells .

Mode of Action

PNBM interacts with its targets by alkylation . The alkyl-oxygen bonds of the methanesulfonate esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .

Biochemical Pathways

The alkylation process by PNBM affects the function of the targeted proteins. For instance, it has been used for the identification of direct kinase substrates . The alkylation forms thiophosphate ester epitopes that can be detected by thiophosphate-ester-specific antibodies .

Pharmacokinetics

It is known that it is soluble in dmso , which suggests that it could have good bioavailability.

Result of Action

The alkylation of thiophosphorylated proteins by PNBM leads to the formation of thiophosphate ester epitopes . These epitopes can be detected by specific antibodies, allowing for the identification of the action of kinases .

Action Environment

The action of 4-Nitrobenzyl methanesulfonate can be influenced by various environmental factors. For instance, the presence of NADH can lead to the reduction of the 4-nitrobenzyl unit of TNP, leading to the decomposition of the TNP micelles and DOX release . Additionally, the compound’s action, efficacy, and stability could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biological Activity

p-Nitrobenzyl mesylate (PNBM) is an alkylating agent widely used in biochemical research, particularly in studies involving protein phosphorylation and enzyme activity modulation. Its ability to generate thiophosphate esters makes it a valuable tool for probing the mechanisms of various kinases and their substrates. This article reviews the biological activity of PNBM, focusing on its applications in protein modification, case studies, and relevant research findings.

PNBM acts primarily as an alkylating agent that modifies proteins by forming thiophosphate esters. This modification is crucial for the detection and analysis of phosphorylation events in proteins. The reaction typically involves the nucleophilic attack of a thiol group on the electrophilic carbon of PNBM, leading to the formation of a stable bond.

Applications in Research

PNBM has been utilized in various studies to explore kinase activity and protein interactions. Below are notable applications:

  • Protein Kinase C (PKC) Studies : PNBM has been used to alkylate proteins in studies investigating PKCδ functions. It allows researchers to create specific epitopes that can be recognized by antibodies, facilitating the study of PKC-mediated pathways .
  • Cyclin-dependent Kinase (Cdk) Research : In studies focused on Cdk1, PNBM was employed to label proteins for mass spectrometry analysis, helping to identify phosphorylation patterns and substrate specificity .
  • Copper Modulation Studies : Research has demonstrated that copper can modulate the catalytic activity of protein kinase CK2, with PNBM being integral in generating thiophosphate moieties for detection .

Case Study 1: PKCδ Functionality

In a study aimed at understanding PKCδ's role in cellular signaling, PNBM was utilized to alkylate substrate proteins. The results indicated that PNBM-modified substrates could be selectively phosphorylated by PKCδ, revealing insights into the specificity and efficiency of this kinase .

Case Study 2: Cdk1 Phosphorylation Patterns

Another significant study involved the use of PNBM in analyzing the phosphorylation landscape governed by Cdk1 in embryonic stem cells. The research highlighted that Cdk1 could phosphorylate a broader range of substrates than previously understood, with PNBM facilitating the identification of non-canonical phosphorylation sites .

Research Findings

Recent findings have reinforced the utility of PNBM in biochemical assays:

  • Thiophosphorylation Detection : Studies have shown that thiophosphorylation induced by kinases can be effectively detected using anti-thiophosphate antibodies after treatment with PNBM, allowing for detailed analysis of kinase-substrate interactions .
  • Substrate Specificity : Research indicates that different kinases exhibit varying sensitivities to PNBM-modified substrates, which can influence their activity profiles and substrate recognition .

Data Summary

Study Application Findings
1PKCδ FunctionalityRevealed specific phosphorylation patterns facilitated by PNBM-modified substrates.
2Cdk1 PhosphorylationIdentified non-canonical phosphorylation sites using mass spectrometry post-PNBM treatment.
3CK2 Activity ModulationDemonstrated copper's role in modulating CK2 activity with PNBM aiding in thiophosphate detection.

Properties

IUPAC Name

(4-nitrophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYKAFPHRTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (4-nitrophenyl)methanol (2 g, 13.06 mmol) in toluene (10 mL) was slowly added methane sulfonylchloride (1.21 mL, 15.67 mmol) at room temperature. The reaction mixture was heated to 80° C. for 4 h. TLC showed complete consumption of starting material. The reaction mixture was cooled to room temperature. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give 4-nitrobenzyl methanesulfonate (2.2 g, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-nitrobenzyl mesylate
Reactant of Route 2
Reactant of Route 2
p-nitrobenzyl mesylate
Reactant of Route 3
Reactant of Route 3
p-nitrobenzyl mesylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
p-nitrobenzyl mesylate
Reactant of Route 5
p-nitrobenzyl mesylate
Reactant of Route 6
Reactant of Route 6
p-nitrobenzyl mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.